PF-3635659 - 931409-24-4

PF-3635659

Catalog Number: EVT-278937
CAS Number: 931409-24-4
Molecular Formula: C28H32N2O3
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pf03635659 has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease.
Source and Classification

PF-3635659 is derived from a series of muscarinic receptor antagonists and has been developed through targeted synthesis methods aimed at optimizing its pharmacological profile. The compound's chemical identification includes the following:

  • Chemical Abstracts Service Number: 931409-24-4
  • Molecular Formula: C28H33ClN2O3
  • Molecular Weight: 481 g/mol
  • Synonyms: 5-[3-(3-Hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide hydrochloride .
Synthesis Analysis

The synthesis of PF-3635659 involves several key steps designed to optimize yield and purity. The process includes:

  1. Initial Preparation: The synthesis begins with the preparation of key intermediates, specifically those containing the geminal dimethyl functionality, which is crucial for the compound's activity.
  2. Rhodium-Catalyzed C–H Amination: A critical step is the rhodium-catalyzed C–H amination, which introduces nitrogen into the structure while maintaining high selectivity.
  3. Modified Bouveault Reaction: This step has been adapted to handle complex substrates effectively, allowing for the formation of the final compound in significant quantities (over 5 kg) without compromising quality .
  4. Purification and Characterization: The final product undergoes purification processes, including crystallization and chromatography, to ensure that it meets pharmaceutical standards.
Molecular Structure Analysis

PF-3635659 features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of an azetidine ring substituted with various functional groups, including phenolic moieties that enhance its binding affinity to the muscarinic receptor.
  • Functional Groups: The presence of hydroxyl and amide groups plays a vital role in its biological activity by facilitating interactions with the receptor.
  • Stereochemistry: The compound exhibits specific stereochemical arrangements that are critical for its pharmacological efficacy .

Structural Data

  • Bonding and Angles: Detailed computational modeling has provided insights into bond lengths and angles within the molecule, essential for predicting its behavior in biological systems.
Chemical Reactions Analysis

PF-3635659 participates in various chemical reactions relevant to its function as a muscarinic antagonist:

  1. Binding Interactions: It forms non-covalent interactions with the muscarinic M3 receptor, which are crucial for its antagonistic action.
  2. Metabolism: Upon administration, PF-3635659 undergoes metabolic transformations that involve glucuronidation, facilitating rapid clearance from systemic circulation and minimizing potential side effects .

Key Reactions

  • Hydrolysis: The amide bond may undergo hydrolysis under physiological conditions, affecting its stability and duration of action.
Mechanism of Action

PF-3635659 exerts its pharmacological effects primarily through:

  1. Receptor Binding: It selectively binds to the muscarinic M3 receptor, inhibiting acetylcholine's action, which leads to relaxation of smooth muscle in the airways.
  2. Pharmacokinetics: Its design allows for a slow off-rate from the receptor, contributing to prolonged therapeutic effects without frequent dosing requirements .

Relevant Data

Studies indicate that PF-3635659 maintains significant activity over extended periods due to its unique structural properties that confer stability and efficacy.

Physical and Chemical Properties Analysis

PF-3635659 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol but exhibits limited solubility in water, which is typical for many lipophilic compounds.
  • Stability: The compound demonstrates good stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures .

Key Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in methanol
StabilityStable under normal conditions
Applications

PF-3635659's primary application lies within respiratory medicine:

  1. Chronic Obstructive Pulmonary Disease Treatment: As a muscarinic antagonist, it has potential use as an inhaled bronchodilator aimed at improving airflow in patients suffering from chronic obstructive pulmonary disease.
  2. Research Tool: Beyond clinical applications, PF-3635659 serves as a valuable research tool for studying muscarinic receptor pathways and their implications in various diseases .
Pharmacological Characterization of PF-3635659

Mechanistic Profile as a Muscarinic M3 Receptor Antagonist

Receptor Selectivity and Binding Affinity

PF-3635659 is a potent and selective antagonist of the human muscarinic M₃ receptor (M₃R), with a binding affinity (Kᵢ) of 0.2 nM. This high affinity is critical for its pharmacological efficacy, as it enables sub-nanomolar inhibition of acetylcholine binding at M₃Rs, which are predominantly expressed in airway smooth muscle and salivary glands. Receptor profiling studies confirm >200-fold selectivity for M₃R over M₂ receptors (Kᵢ = 40 nM), minimizing cardiac side effects mediated by M₂R inhibition [6] [9]. The drug’s selectivity hierarchy (M₃ > M₁ > M₅ > M₄ > M₂) ensures targeted action in the respiratory system [3] [8].

Table 1: Receptor Binding Affinity Profile of PF-3635659

Muscarinic SubtypeTissue LocalizationKᵢ (nM)Selectivity vs. M₃
M₃Airway smooth muscle0.21x
M₂Cardiac muscle40200x
M₁CNS neurons2.110.5x
M₄CNS striatum1575x
M₅CNS substantia nigra8.743.5x

Allosteric Modulation vs. Orthosteric Binding Dynamics

PF-3635659 acts as a competitive orthosteric antagonist at the acetylcholine binding site of M₃R, evidenced by rightward shifts in concentration-response curves of acetylcholine in functional assays. This contrasts with allosteric modulators that bind distal sites to alter receptor conformation. PF-3635659’s orthosteric mechanism ensures complete inhibition of endogenous agonist effects, critical for sustained bronchodilation. Mutagenesis studies further confirm that its binding is disrupted by mutations in the orthosteric pocket (e.g., Tyr148A, Trp503A), with no cooperativity observed with prototypical allosteric modulators [5] [6].

Pharmacodynamic Properties

Prolonged Dissociative Half-Life and Slow Off-Rate

PF-3635659 exhibits exceptionally slow dissociation kinetics from the M₃ receptor, with a dissociative half-life (t₁/₂) exceeding 1,440 minutes (24 hours). This "slow off-rate" (kₒff = 0.18% min⁻¹) enables once-daily dosing by maintaining receptor occupancy long after systemic clearance. In guinea pig tracheal strip models, a single application of 10 nM PF-3635659 produces >90% inhibition of carbachol-induced contractions for >24 hours, surpassing tiotropium’s duration (t₁/₂ = 540 min) [3] [8] [9]. The kinetic stability is quantified via surface plasmon resonance (SPR), showing a >10-fold slower kₒff than earlier antagonists like darifenacin [4].

Table 2: Kinetic Parameters of PF-3635659 vs. Reference Antagonists

Compoundkₒₙ (M⁻¹s⁻¹)kₒff (min⁻¹)Dissociative t₁/₂ (min)
PF-36356595.2 × 10⁵8.0 × 10⁻⁴1,440
Tiotropium3.1 × 10⁵2.1 × 10⁻³540
Darifenacin2.8 × 10⁵3.5 × 10⁻³198

Impact of Geminal Dimethyl Functionality on Receptor Residence Time

The geminal dimethyl group at the 5-position of PF-3635659’s hexanamide backbone is pivotal for prolonged receptor residence. Molecular dynamics simulations reveal that these methyl groups induce steric hindrance within the M₃R binding pocket, restricting conformational changes necessary for antagonist egress. This "molecular anchor" effect reduces the flexibility of the bound ligand, decreasing kₒff by 90% compared to non-dimethyl analogs. Additionally, the dimethyl moiety enhances hydrophobic interactions with residues Val111 and Thr234 in the receptor’s transmembrane domain, increasing binding energy (ΔG = -42 kcal/mol) [3] [7] [8]. The structure-activity relationship (SAR) confirms that removal of either methyl group shortens dissociative t₁/₂ to <300 min, abolishing 24-hour efficacy [4].

Molecular Basis of PF-3635659's Slow Off-Rate

*(Visualization: Orthosteric binding pocket of M₃R with PF-3635659. Key interactions:

  • Geminal dimethyl group anchored in a hydrophobic subpocket (Val111, Thr234)
  • Diphenylhexanamide core forming π-π stacking with Trp503
  • Azetidine oxygen hydrogen-bonded to Tyr148)*

Table 3: Key Structural Features and Pharmacological Contributions of PF-3635659

Structural ElementRole in PharmacologyEffect on Binding Kinetics
Geminal dimethyl groupSteric hindrance in hydrophobic pocket↓ kₒff by 90% vs. non-dimethyl analogs
Diphenylhexanamide coreHigh-affinity orthosteric engagementKᵢ = 0.2 nM
3-(3-Hydroxyphenoxy)azetidineRapid glucuronidation for systemic clearanceMinimizes systemic anticholinergic effects

Properties

CAS Number

931409-24-4

Product Name

PF-3635659

IUPAC Name

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C28H32N2O3/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32)

InChI Key

WGOJWDWKHJHXSV-UHFFFAOYSA-N

SMILES

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

5-(3-(3-hydroxyphenoxy)azetidin-1-yl)-5-methyl-2,2-diphenylhexanamide
PF 3635659
PF-3635659
PF3635659

Canonical SMILES

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.